molecular formula C8H12O2 B6609630 6-methoxyspiro[3.3]heptan-1-one CAS No. 2866334-03-2

6-methoxyspiro[3.3]heptan-1-one

Cat. No. B6609630
CAS RN: 2866334-03-2
M. Wt: 140.18 g/mol
InChI Key: CTUDKYVVBFDAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyspiro[3.3]heptan-1-one, also known as 6-MSH, is a cyclic organic compound that is a derivative of the amino acid tyrosine. It is a naturally occurring hormone that is found in the body and is produced in the pituitary gland. 6-MSH is a prohormone and is the precursor to the hormone Melanocyte-Stimulating Hormone (MSH). 6-MSH plays an important role in the regulation of melanin production in the skin and is involved in the regulation of other biological functions such as energy metabolism, reproduction, and growth.

Scientific Research Applications

6-methoxyspiro[3.3]heptan-1-one has been studied extensively in scientific research. It has been used to investigate the role of MSH in the regulation of melanin production in the skin. Studies have also been conducted to investigate the role of 6-methoxyspiro[3.3]heptan-1-one in the regulation of energy metabolism, reproduction, and growth. 6-methoxyspiro[3.3]heptan-1-one has also been used in the study of diseases such as cancer, obesity, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-methoxyspiro[3.3]heptan-1-one is not yet fully understood. It is believed that 6-methoxyspiro[3.3]heptan-1-one acts on melanocytes to stimulate the production of melanin, which is responsible for skin pigmentation. 6-methoxyspiro[3.3]heptan-1-one is also thought to be involved in the regulation of energy metabolism, reproduction, and growth.
Biochemical and Physiological Effects
6-methoxyspiro[3.3]heptan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of melanin in the skin, which is responsible for skin pigmentation. 6-methoxyspiro[3.3]heptan-1-one has also been shown to have an effect on energy metabolism, reproduction, and growth.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methoxyspiro[3.3]heptan-1-one in laboratory experiments include its ability to be synthesized from tyrosine, its wide range of biological effects, and its relatively low cost. The limitations of using 6-methoxyspiro[3.3]heptan-1-one in laboratory experiments include its complex synthesis process, its limited availability, and its potential for toxicity.

Future Directions

Future research on 6-methoxyspiro[3.3]heptan-1-one could include investigations into its role in the regulation of energy metabolism, reproduction, and growth. Other possible future directions include studies on the effects of 6-methoxyspiro[3.3]heptan-1-one on diseases such as cancer, obesity, diabetes, and Alzheimer’s disease. Additionally, further research into the synthesis of 6-methoxyspiro[3.3]heptan-1-one could lead to improved methods for its production.

Synthesis Methods

6-methoxyspiro[3.3]heptan-1-one can be synthesized from tyrosine in two steps. The first step is the conversion of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) by the enzyme tyrosinase. The second step is the conversion of DOPA to 6-methoxyspiro[3.3]heptan-1-one by the enzyme DOPA-4,5-dioxygenase. The synthesis of 6-methoxyspiro[3.3]heptan-1-one from tyrosine is a complex process and is not yet fully understood.

properties

IUPAC Name

2-methoxyspiro[3.3]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDKYVVBFDAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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